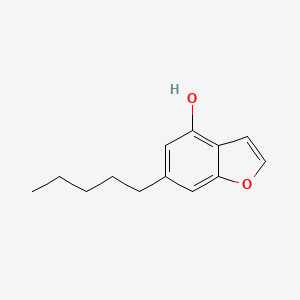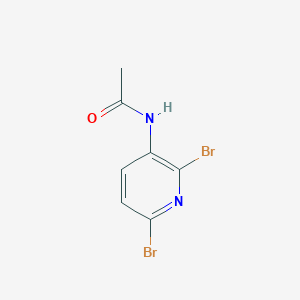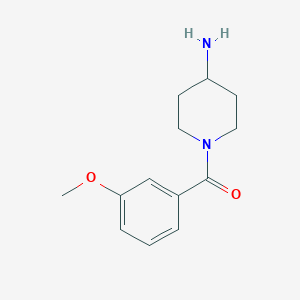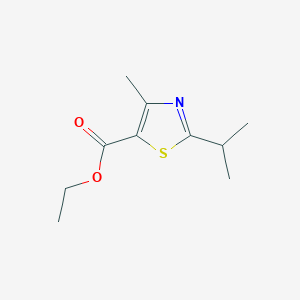![molecular formula C8H6N2O2S2 B11771856 2-(Methylthio)-4-nitrobenzo[d]thiazole](/img/structure/B11771856.png)
2-(Methylthio)-4-nitrobenzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(メチルチオ)-4-ニトロベンゾ[d]チアゾールは、ベンゾチアゾールファミリーに属するヘテロ環化合物です。この化合物は、ベンゼン環にチアゾール環が融合した構造を特徴とし、2位にメチルチオ基、4位にニトロ基を有しています。ベンゾチアゾールは、その多様な生物活性で知られており、医薬品化学や材料科学で広く利用されています。
合成方法
合成経路および反応条件
2-(メチルチオ)-4-ニトロベンゾ[d]チアゾールの合成は、通常、2-アミノチオフェノールとヨウ化メチルを反応させて2-(メチルチオ)アニリンを生成することから始まります。 この中間体を濃硫酸と硝酸の混合物を使用してニトロ化すると、2-(メチルチオ)-4-ニトロベンゾ[d]チアゾールが得られます .
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、高収率と高純度を確保するために最適化されています。連続フローリアクターと自動化システムの使用により、生産プロセスの効率性とスケーラビリティを向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4-nitrobenzo[d]thiazole typically involves the reaction of 2-aminothiophenol with methyl iodide to form 2-(methylthio)aniline. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類
2-(メチルチオ)-4-ニトロベンゾ[d]チアゾールは、次のようなさまざまな化学反応を起こします。
酸化: メチルチオ基は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して、スルホキシドまたはスルホンに酸化することができます。
還元: ニトロ基は、鉄粉と塩酸などの還元剤を使用して、アミノ基に還元することができます。
置換: この化合物は、求核置換反応を起こすことができ、適切な条件下で、ニトロ基を他の求核剤に置き換えることができます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 鉄粉、塩酸。
置換: 目的の置換生成物に応じて、さまざまな求核剤。
生成される主な生成物
酸化: 2-(メチルスルフィニル)-4-ニトロベンゾ[d]チアゾール、2-(メチルスルホニル)-4-ニトロベンゾ[d]チアゾール。
還元: 2-(メチルチオ)-4-アミノベンゾ[d]チアゾール。
置換: 使用する求核剤に基づいて生成物が異なります。
科学的研究の応用
2-(メチルチオ)-4-ニトロベンゾ[d]チアゾールは、科学研究でいくつかの応用があります。
化学: より複雑なヘテロ環化合物の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性を調査されています。
医学: 新しい治療薬の開発のための潜在的なリード化合物として探求されています。
産業: 特定の特性を持つ染料、顔料、その他の材料の開発に使用されています。
作用機序
2-(メチルチオ)-4-ニトロベンゾ[d]チアゾールの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などのさまざまな分子標的に作用して、その効果を発揮します。ニトロ基は、細胞成分と相互作用する反応性中間体を形成する生体還元を受け、細胞毒性を引き起こす可能性があります。メチルチオ基も生物学的巨大分子との相互作用に関与し、化合物の活性を影響を与えます。
類似化合物との比較
2-(メチルチオ)-4-ニトロベンゾ[d]チアゾールは、次のような他のベンゾチアゾール誘導体と比較できます。
2-メチルベンゾチアゾール: ニトロ基を欠いており、化学的および生物学的特性が異なります。
2-(メチルチオ)ベンゾチアゾール:
4-ニトロベンゾチアゾール: メチルチオ基を欠いており、化学的挙動と生物活性に違いがあります。
2-(メチルチオ)-4-ニトロベンゾ[d]チアゾールは、メチルチオ基とニトロ基の両方を有するため、ユニークな化合物であり、その独特の化学的および生物学的特性に貢献しています。
特性
分子式 |
C8H6N2O2S2 |
|---|---|
分子量 |
226.3 g/mol |
IUPAC名 |
2-methylsulfanyl-4-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C8H6N2O2S2/c1-13-8-9-7-5(10(11)12)3-2-4-6(7)14-8/h2-4H,1H3 |
InChIキー |
CJDGKQINLCTMBO-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=C(C=CC=C2S1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloroisothiazolo[3,4-b]pyridine](/img/structure/B11771773.png)
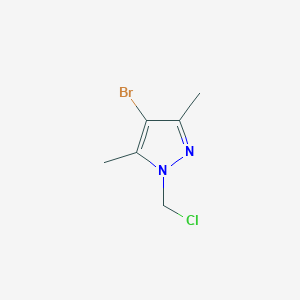

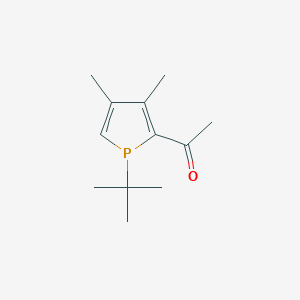
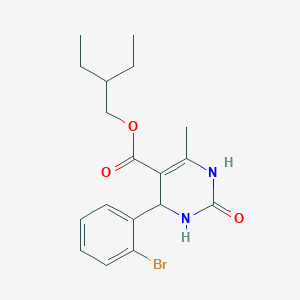
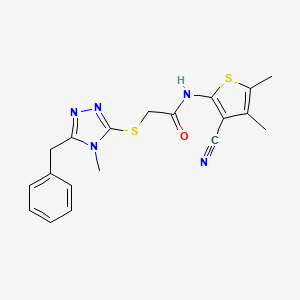
![(1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane](/img/structure/B11771814.png)


